molecular formula C12H22N2 B3049697 Dicyclohexyldiazene CAS No. 2159-74-2

Dicyclohexyldiazene

Cat. No. B3049697
CAS RN: 2159-74-2
M. Wt: 194.32 g/mol
InChI Key: UVQGVNLXTFRLNL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS Registry Number .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps and different reagents .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It’s important to understand the conditions under which the compound is reactive and the products it forms .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

1. Electron Spin Resonance in Chemistry

  • Application: Studies have utilized dicyclohexyldiazene derivatives, specifically dicyclohexyldiazene 1,2-dioxide, to understand the generation and characteristics of stably trapped radicals through Electron Spin Resonance (ESR). This research is vital in the field of chemistry, especially for understanding the behavior of radicals in organic compounds (Fujii et al., 1982).

2. Biomedical Research

  • Application: Dicyclohexyldiazene derivatives have also been noted for their role in biomedical research. For instance, dicyclohexylcarbodiimide has been studied for its allergic sensitization potential, especially relevant in industries involved in recombinant DNA synthesis (Hoffman & Adams, 1989).
  • Application: Additionally, dicyclohexylcarbodiimide has been identified as both an irritant and a contact sensitizer, with implications for occupational safety in chemical and pharmaceutical industries (Hayes et al., 1998).

3. Investigating Drug Delivery Systems

  • Application: Research on the adsorption and desorption of drugs on nanodiamonds, a novel drug delivery system, has utilized dicyclohexyldiazene derivatives. These studies are crucial for developing effective drug delivery mechanisms (Giammarco et al., 2016).

4. Understanding Proton Translocation in Biological Systems

  • Application: Dicyclohexyldiazene compounds have been significant in studying proton translocating enzymes. They serve as a probe to understand the mechanism of proton translocation across biological membranes, which is fundamental in biochemistry and molecular biology (Solioz, 1984).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, precautions for safe handling, and procedures for dealing with spills or exposure .

Future Directions

This involves predicting or proposing future research directions. This could be new synthetic routes, potential applications, or further studies to understand the compound’s properties .

properties

IUPAC Name

dicyclohexyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGVNLXTFRLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411899
Record name (E)-Dicyclohexyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyldiazene

CAS RN

2159-74-2
Record name (E)-Dicyclohexyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Zhen-ming, XIA Tian, H Wen-jing… - Journal of Lanzhou …, 2021 - journal.lut.edu.cn
Abstract: N, N'-dicyclohexyldiazene-N, N'-dioxide was prepared by oxidation of cyclohexylamine with the combined oxidant of sodium percarbonate-hydrogen peroxide-…
Number of citations: 2 journal.lut.edu.cn
Y Fujii, M Kashiwagi, H Nakada, Y Kurita - Bulletin of the Chemical …, 1982 - journal.csj.jp
ESR studies of X-irradiated single crystals of dicyclohexyldiazene 1,2-dioxide, (C 6 H 12 NO) 2 , revealed the generation of the stably trapped radicals C 6 H 11 N(O)N′H″(O′)C 6 H …
Number of citations: 3 www.journal.csj.jp
TJ Kemp - Electron Spin Resonance: Volume 8, 2007 - books.google.com
… X-irradiation of single crystals of dicyclohexyldiazene l, 2-dioxide at room temperature results in addition of an H atom to the double bond to yield the stable nitroxide C6H11N (Ö) …
Number of citations: 2 books.google.com
CC Frazier III, H Kisch - Inorganic Chemistry, 1978 - ACS Publications
Conclusion The empirical generalizations of Table I are based on the existing experimental evidence. This evidence is neither abundant nor entirely compelling; additional facts would …
Number of citations: 45 pubs.acs.org
KG Taylor, MS Chi, MS Clark Jr - The Journal of Organic …, 1976 - ACS Publications
Results The synthetic approach and the results are summarized below in Scheme I, reaction 4, and Table I. Regarding Scheme I, benzaldimine formation is rapid, usually exo-thermic, …
Number of citations: 12 pubs.acs.org
KE Gilbert, WT Borden - The Journal of Organic Chemistry, 1979 - ACS Publications
The 13C NMR spectra were recorded in D2O with a Varían CFT-20 spectrometer. Dioxan was used as the internal reference. The mass spectra were obtained at 70 eV using a Dupont …
Number of citations: 90 pubs.acs.org
JF Hansen, PA Szymborski… - The Journal of Organic …, 1979 - ACS Publications
The two diastereomersof 2a gave satisfactory analyses for C, H, and N. The infrared spectra of the two isomers in solu-tion (CHCI3) were virtually identical, with absorptions at 3580 and …
Number of citations: 3 pubs.acs.org
UK Das, S Kar, Y Ben‐David… - … synthesis & catalysis, 2021 - Wiley Online Library
We report the first example of homogeneously catalyzed hydrogenation of the N=N bond of azo compounds using a complex of an earth‐abundant‐metal. The hydrogenation reaction is …
Number of citations: 12 onlinelibrary.wiley.com
A Osuka, H Shimizu, H Suzuki - Chemistry Letters, 1983 - journal.csj.jp
Various nitro compounds were effectively reduced by sodium hydrogen telluride in good yields. Thus, reductive conversion of unhindered nitrobenzenes to azoxybenzenes, sterically …
Number of citations: 47 www.journal.csj.jp
A EDWARDS - 1985 - books.google.com
The number of papers abstracted for this chapter remains at about the same level as for 1977. As in previous years, this Report is particularly concerned with mononuclear complexes. …
Number of citations: 2 books.google.com

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